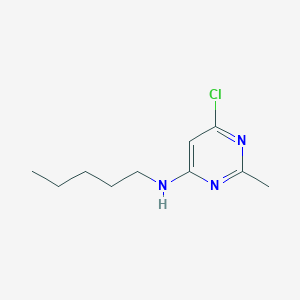
1-(4-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione
Vue d'ensemble
Description
The compound “1-(4-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione” is a pyrazine derivative. Pyrazines are aromatic six-membered heterocycles containing two nitrogen atoms . The “1,4-dihydropyrazine-2,3-dione” part suggests the presence of a pyrazine ring with two carbonyl groups at positions 2 and 3. The “1-(4-Fluorobenzyl)” part indicates a benzyl group with a fluorine atom at the 4-position attached to the pyrazine ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazine ring, which is aromatic and planar, and a benzyl group, which is also aromatic . The fluorine atom on the benzyl group would be expected to have an electronegative effect, pulling electron density towards itself.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the fluorine atom could increase the compound’s polarity and potentially its boiling point . The aromatic rings might contribute to increased stability and rigidity in the molecule.Applications De Recherche Scientifique
Chemical Synthesis and Properties
- Pyrazine Derivatives Synthesis : Piperazine-2,5-diones, like 1-(4-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione, can be transformed into dihydropyrazines and subsequently oxidized to pyrazines, offering pathways for synthesizing various pyrazine derivatives (Blake, Porter, & Sammes, 1972).
- Aldose Reductase Inhibitors : Tetrahydropyrrolopyrazine derivatives, structurally similar to 1-(4-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione, have been shown to inhibit aldose reductase, an enzyme involved in diabetic complications (Negoro et al., 1998).
- Fungal Metabolite Synthesis : Compounds structurally related to 1-(4-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione, like Flutimide, are synthesized from fungal metabolites and have shown potential in inhibiting influenza virus activity (Singh & Tomassini, 2001).
Biological and Medicinal Research
- Actinobacterium Metabolites : Compounds analogous to 1-(4-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione, derived from actinobacteria, show cytotoxic activities and potential as bioactive metabolites (Sobolevskaya et al., 2008).
- Antioxidative Activity : Derivatives of 1-(4-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione exhibit antioxidative properties, suggesting potential in combating oxidative stress-related diseases (Simijonović et al., 2018).
- Cancer Treatment : Novel derivatives of 1,4-dihydropyrazine-2,3-dione, similar to 1-(4-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione, are being explored for their potential in treating cancer, particularly in targeting KRAS activity (De, 2022).
Orientations Futures
Propriétés
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1H-pyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-9-3-1-8(2-4-9)7-14-6-5-13-10(15)11(14)16/h1-6H,7H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNUPTNRXKSOLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CNC(=O)C2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



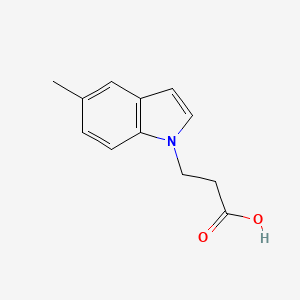

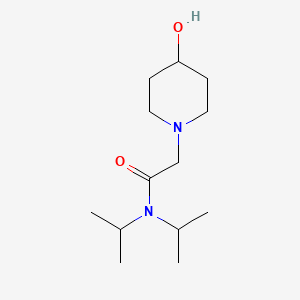

![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1463708.png)
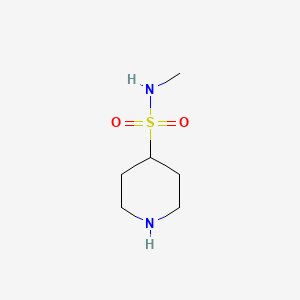


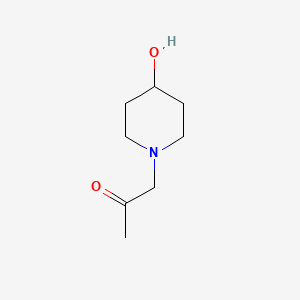
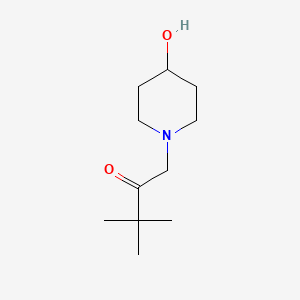

![Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1463720.png)
